N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea
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Overview
Description
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is an organic compound that features both aziridine and thiourea functional groups. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. Thioureas, on the other hand, are sulfur analogs of ureas and are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea typically involves the reaction of aziridine with N-methylthiourea. One common method is the nucleophilic addition of aziridine to N-methylthiourea under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of aziridine and thiourea chemistry suggest that large-scale synthesis would involve similar nucleophilic addition reactions, potentially optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to open the aziridine ring under mild acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and coatings due to its reactive aziridine group.
Mechanism of Action
The mechanism of action of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea involves its interaction with biological molecules through its aziridine and thiourea groups. The aziridine ring can undergo nucleophilic attack by biological nucleophiles such as DNA and proteins, leading to alkylation and subsequent biological effects. The thiourea group can interact with metal ions and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-1-aziridine-ethanamine: Similar in structure but lacks the thiourea group.
1-Aziridineethanol: Contains an aziridine ring but has a hydroxyl group instead of a thiourea group.
(Z)-N-[1-(Aziridin-1-yl)-2,2,2-tri-fluoro-ethyl-idene]-4-bromo-aniline: Contains an aziridine ring but has different substituents.
Uniqueness
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is unique due to the presence of both aziridine and thiourea groups, which confer a combination of reactivity and potential biological activity not found in other similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
502485-49-6 |
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Molecular Formula |
C6H13N3S |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
1-[2-(aziridin-1-yl)ethyl]-1-methylthiourea |
InChI |
InChI=1S/C6H13N3S/c1-8(6(7)10)2-3-9-4-5-9/h2-5H2,1H3,(H2,7,10) |
InChI Key |
IJIJZKKYGNWDKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CC1)C(=S)N |
Origin of Product |
United States |
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